molecular formula C29H26N4O2S2 B11621164 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11621164
M. Wt: 526.7 g/mol
InChI Key: DVQXUGUUMUIFND-MOHJPFBDSA-N
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Description

The compound 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structure that incorporates multiple functional groups, including thiazolidinone, pyridopyrimidinone, and phenylethylamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidinone ring, the construction of the pyridopyrimidinone core, and the introduction of the phenylethylamine side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Thiazolidinones: Compounds with a thiazolidinone ring structure.

    Pyridopyrimidinones: Compounds with a pyridopyrimidinone core.

    Phenylethylamines: Compounds with a phenylethylamine side chain.

Uniqueness

The uniqueness of 9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these structural features, which confer distinct chemical and biological properties. This compound’s specific arrangement of functional groups and its ability to undergo diverse chemical reactions make it a valuable molecule for research and development.

Properties

Molecular Formula

C29H26N4O2S2

Molecular Weight

526.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H26N4O2S2/c1-19-10-9-16-32-26(19)31-25(30-20(2)22-13-7-4-8-14-22)23(27(32)34)18-24-28(35)33(29(36)37-24)17-15-21-11-5-3-6-12-21/h3-14,16,18,20,30H,15,17H2,1-2H3/b24-18-

InChI Key

DVQXUGUUMUIFND-MOHJPFBDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NC(C)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NC(C)C5=CC=CC=C5

Origin of Product

United States

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